2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

Übersicht

Beschreibung

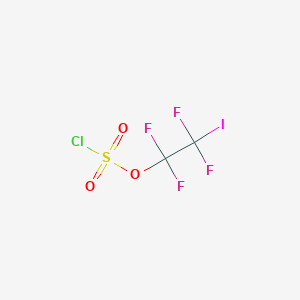

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2ClF4IO3S . It is also known as 1-chlorosulfonyloxy-1,1,2,2-tetrafluoro-2-iodoethane .

Molecular Structure Analysis

The molecular structure of 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate consists of two carbon atoms, one chlorine atom, four fluorine atoms, one iodine atom, three oxygen atoms, and one sulfur atom . The exact 3D structure is not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution in Pyridines

The chemical can be used in electrophilic substitution reactions. For example, when 2-chloro-6-(trifluoromethyl)pyridine is treated with specific reagents, it converts into an iodo derivative. This derivative can then serve as a starting material for further manipulation in reaction sequences involving halogen/metal exchange and electrophilic trapping, which is a crucial step in the synthesis of various organic compounds (Mongin et al., 1998).

Synthesis of Substituted Benzazoles

Perfluoroalkyl and perfluoroalkylether chlorosulfates, which can be prepared from corresponding iodides, are utilized in the synthesis of 2-substituted benzoxazoles, benzothiazoles, and benzimidazoles. These chlorosulfates react with certain compounds to produce a mixture of heterocyclic compounds and their precursor anilides. This reaction is significant in the field of organic chemistry for the creation of complex molecular structures (Loomis S. Chen & K. C. Eapen, 1990).

Fluoroalkylation in Organic Synthesis

2-Iodo-1,1,2,2-tetrafluoroethyl compounds are used in fluoroalkylation reactions, particularly in the context of copper(0)-mediated reactions. The substituent R of α,α-difluoroalkyl copper species RCF2Cu plays a crucial role in their reactivity. This application is important for developing new fluoroalkylation reactions under the promotion of transition metals, expanding the toolbox for synthetic chemists (Jieming Zhu et al., 2015).

Preparation of Hypervalent Iodine Compounds

This chemical is useful in the preparation of hypervalent iodine compounds. These compounds are significant in organic synthesis for their ability to facilitate mild and highly selective oxidative transformations. They can be used as catalysts or recyclable reagents in various synthetic applications, offering an environmentally friendly approach to oxidation reactions (V. Zhdankin, 2009).

Radical Cyclization Reactions

2-Iodo-1,1,2,2-tetrafluoroethyl compounds are also involved in radical cyclization reactions. These reactions are critical for producing fluorine-containing oxetane and oxolane compounds. The cyclized products act as radical precursors and add to the olefin under specific conditions. This application is significant in the field of organofluorine chemistry (Yu Ofuji et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chlorosulfonyloxy-1,1,2,2-tetrafluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4IO3S/c3-12(9,10)11-2(6,7)1(4,5)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRUABJNZXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(OS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453212 | |

| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |

CAS RN |

192569-10-1 | |

| Record name | 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)

![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)

![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)